molecular formula C15H13ClN4O5 B4656867 N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide

N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide

Cat. No. B4656867
M. Wt: 364.74 g/mol
InChI Key: JKVIBCDNOOWNLJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide, also known as NPC or Nitrophenyl hydrazinecarboxamide, is a chemical compound that has been widely used in scientific research. NPC is a hydrazine derivative that has been found to exhibit significant biological activity, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide is not well understood, but it is thought to act by inhibiting the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can have a range of effects on cognitive function, including improvements in memory and attention. This compound has also been found to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of various enzymes. Additionally, this compound has been found to have anticancer properties, which may be related to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has several advantages as a tool for scientific research. It is readily available from commercial suppliers, and the synthesis method is well established. This compound has a range of biological activities, making it a useful tool for investigating various biochemical and physiological processes. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide. One area of interest is the development of new derivatives of this compound with improved biological activity. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its effects on biological systems. Additionally, this compound could be used as a tool for investigating the role of cholinesterases in various biological processes, including cognitive function and inflammation. Overall, this compound is a valuable tool for scientific research, and further investigation of its properties and effects could lead to new insights into biological processes and the development of new therapies.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to exhibit a range of biological activities that make it a valuable tool for scientific research. It has been shown to inhibit the activity of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This compound has also been found to have anti-inflammatory, antioxidant, and anticancer properties. These properties make this compound a useful tool for investigating a range of biological processes, including inflammation, oxidative stress, and cancer.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[2-(4-nitrophenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O5/c16-12-3-1-2-4-13(12)17-15(22)19-18-14(21)9-25-11-7-5-10(6-8-11)20(23)24/h1-8H,9H2,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIBCDNOOWNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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